molecular formula C19H20N4O3S2 B2900603 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1021045-68-0

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2900603
CAS RN: 1021045-68-0
M. Wt: 416.51
InChI Key: LTODJPDNXCPZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a small molecule inhibitor that has been shown to have promising results in inhibiting certain enzymes and proteins in the body.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of the protein kinase B (Akt), which is involved in various cellular processes such as cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific enzymes and proteins that it targets. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In infectious diseases, this compound has been shown to inhibit the growth of certain bacteria and viruses. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is its specificity in targeting specific enzymes and proteins in the body, making it a potential candidate for various scientific research applications. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One direction is the further exploration of its potential applications in cancer research, infectious diseases, and inflammatory diseases. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be crucial for its potential use in clinical trials.

Synthesis Methods

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that is synthesized through a multistep process. The first step involves the synthesis of the thiazolopyridine ring system, which is achieved through the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base. The resulting intermediate is then reacted with 2-methylthioacetamide to give the thiazolopyridine ring system. The second step involves the synthesis of the sulfonyl chloride intermediate, which is achieved through the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine. The final step involves the coupling of the thiazolopyridine ring system with the sulfonyl chloride intermediate to give this compound.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promising results in inhibiting certain enzymes and proteins in the body, making it a potential candidate for various scientific research applications. One such application is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. This compound has also shown potential in the field of infectious diseases, where it has been shown to inhibit the growth of certain bacteria and viruses.

properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-12-11-13(2)20-17-16(12)27-19(21-17)22-18(24)14-5-7-15(8-6-14)28(25,26)23-9-3-4-10-23/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTODJPDNXCPZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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